Beclomethasone 17-Propionate-d5
Description
Fundamental Principles of Isotopic Labeling in Organic Molecules
Isotopic labeling hinges on the principle that isotopes of an element, while having the same number of protons, possess a different number of neutrons, resulting in a difference in atomic mass. wikipedia.org In organic chemistry, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used to replace their more abundant counterparts (¹H, ¹²C, and ¹⁴N, respectively). symeres.com This substitution creates a "labeled" molecule that can be distinguished from its unlabeled form using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.menih.gov
The process of introducing an isotopic label can be achieved through two primary methods:
Direct Isotope Exchange: This involves exchanging specific atoms in the target molecule with their isotopes, such as hydrogen-deuterium exchange. researchgate.net
Synthesis from Labeled Precursors: This method involves constructing the desired molecule step-by-step using starting materials that already contain the isotopic label. symeres.comresearchgate.net
The Role of Deuterated Analogs in Modern Analytical Chemistry and Drug Development Research
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly significant in modern research for several reasons. researchgate.net
In Analytical Chemistry: Deuterated compounds are widely used as internal standards in quantitative analysis, especially in conjunction with mass spectrometry. clearsynth.com Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography. However, their difference in mass allows for their distinct detection by the mass spectrometer. This enables precise and accurate quantification of the target analyte in complex matrices by correcting for variations in sample preparation and instrument response. clearsynth.comresearchgate.net
In Drug Development Research: The substitution of hydrogen with deuterium can have a profound impact on a drug molecule's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the "kinetic isotope effect." gabarx.com This stronger bond can slow down the rate of metabolic reactions that involve the cleavage of this bond. gabarx.comnih.gov This can lead to:
Improved Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can increase a drug's half-life, leading to lower or less frequent dosing. nih.govnih.govnih.gov
Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of toxic metabolites, potentially improving the safety profile of a drug. nih.govresearchgate.net
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the application of this technology. wikipedia.orgnih.govalfa-chemistry.com
Overview of Beclomethasone (B1667900) 17-Propionate-d5 as a Model Deuterated Steroid for Research Applications
Beclomethasone 17-propionate is the active metabolite of the corticosteroid prodrug beclomethasone dipropionate. medchemexpress.comnih.gov Beclomethasone 17-propionate-d5 is its deuterated analog, where five hydrogen atoms in the propionate (B1217596) group have been replaced with deuterium. veeprho.compharmaffiliates.com
This specific deuterated steroid serves as an excellent model for research applications due to its utility as an internal standard in pharmacokinetic and analytical studies. veeprho.com The deuterium labeling allows for the precise quantification of beclomethasone 17-propionate in biological samples, such as plasma and urine, using techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.com This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of beclomethasone dipropionate and its active metabolite.
The synthesis of deuterated steroids like this compound is a specialized process that underscores the broader importance of isotopic labeling in pharmaceutical research. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₅H₂₈D₅ClO₆ |
| Molecular Weight | 470.01 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Storage | 2-8°C Refrigerator, Under inert atmosphere |
| Applications | Active metabolite of Beclomethasone Dipropionate (BDP) |
Data sourced from Pharmaffiliates. pharmaffiliates.com
Table 2: Research Applications of Deuterated Compounds
| Application | Description |
| Pharmacokinetic Studies | The use of deuterated compounds allows for the alteration and study of a drug's metabolic profile, potentially leading to improved half-life and reduced formation of toxic metabolites. nih.govnih.gov |
| Quantitative Analysis | Deuterated analogs serve as ideal internal standards in mass spectrometry-based quantification, ensuring accuracy and precision. clearsynth.com |
| Mechanistic Studies | The kinetic isotope effect observed with deuterated compounds provides valuable insights into reaction mechanisms. symeres.com |
| Metabolic Fate Determination | Tracing the path of deuterated compounds helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H33ClO6 |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
InChI Key |
OHYGPBKGZGRQKT-BFHSNLKKSA-N |
Synonyms |
(11β,16β)-9-Chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-d5)-pregna-1,4-diene-3,20-dione; Beclomethasone 17-Monopropionate-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Integrity of Beclomethasone 17 Propionate D5
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Steroidal Structures
The synthesis of Beclomethasone (B1667900) 17-Propionate-d5 requires the precise and selective introduction of five deuterium atoms into the propionate (B1217596) group. General strategies for site-specific deuterium incorporation in complex organic molecules, including steroids, often involve either building up the molecular framework using deuterated precursors or selective hydrogen-deuterium exchange reactions on the final molecule or a late-stage intermediate. nih.gov
For Beclomethasone 17-Propionate-d5, the most direct synthetic route involves the esterification of the 17-hydroxyl group of beclomethasone with a deuterated propionylating agent. A common method is to use deuterated propionyl chloride (d5-propionyl chloride) or propionic anhydride (B1165640) (d5-propionic anhydride) in the presence of a suitable base and catalyst. google.com
The synthesis can be conceptualized in the following steps, starting from beclomethasone:
Preparation of the Deuterated Reagent : The synthesis begins with the preparation of the deuterated propionylating agent. For instance, d5-propionic acid can be synthesized and then converted to the more reactive d5-propionyl chloride.
Selective Esterification : Beclomethasone possesses hydroxyl groups at the 11, 17, and 21 positions. To achieve site-specific esterification at the 17-position, protecting group strategies may be employed for the other hydroxyl groups, although the 17-hydroxyl group's reactivity can sometimes be selectively exploited under carefully controlled reaction conditions. A more common precursor is Beclomethasone itself, which is then selectively acylated. google.com The reaction of beclomethasone with d5-propionyl chloride would yield this compound.
Key considerations in these synthetic strategies include:
Isotopic Purity of the Reagent : The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterated starting material (e.g., d5-propionyl chloride).
Reaction Conditions : Conditions must be optimized to prevent any back-exchange of deuterium for hydrogen, which could compromise the isotopic integrity of the final product. cerilliant.com This often means using aprotic solvents and ensuring the absence of any protic impurities.
Purification : After the reaction, the product must be carefully purified to remove unreacted starting materials and any side products.
Advanced Spectroscopic and Chromatographic Techniques for Purity and Isotopic Enrichment Assessment
Once synthesized, the chemical purity and isotopic enrichment of this compound must be rigorously assessed. This is typically a multi-step process involving a combination of chromatographic and spectroscopic techniques.
Chromatographic Techniques for Chemical Purity: High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to determine the chemical purity of the deuterated compound. lgcstandards.comnih.gov The sample is passed through a column, and its components are separated based on their affinity for the stationary phase. A detector, often a UV detector, quantifies the amount of the desired compound relative to any impurities. A purity of greater than 95% is often required for use as a reference standard. lgcstandards.com
Spectroscopic Techniques for Structural Confirmation and Isotopic Enrichment:
Mass Spectrometry (MS): This is the most direct method for confirming the incorporation of deuterium and determining the isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), can distinguish between the deuterated compound and its non-deuterated counterpart based on their mass-to-charge ratio. almacgroup.comresearchgate.net Time-of-flight (TOF) mass analyzers are particularly useful due to their high resolution, which allows for the separation of isotopic peaks and accurate quantification of the different isotopologues (molecules that differ only in their isotopic composition). almacgroup.comresearchgate.net The analysis involves comparing the measured isotopic distribution to the theoretically predicted distribution for the desired level of deuteration. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the site of deuteration and assessing isotopic purity. researchgate.net In ¹H NMR (proton NMR), the absence of signals at the positions where deuterium has been incorporated provides strong evidence for successful deuteration. For this compound, the signals corresponding to the ethyl group of the propionate moiety would be absent. ²H NMR (deuterium NMR) can also be used to directly observe the deuterium nuclei. Furthermore, ¹³C NMR can show changes in the signals of carbon atoms bonded to deuterium due to coupling effects.
The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and isotopic integrity.
| Technique | Purpose | Typical Findings for this compound |
| HPLC | Chemical Purity Assessment | Greater than 95% purity. lgcstandards.com |
| Mass Spectrometry (MS) | Confirmation of Deuteration and Isotopic Enrichment | Molecular ion peak corresponding to the mass of the d5-labeled compound (approx. 470.01 g/mol ). usbio.net Isotopic distribution analysis confirms the high abundance of the d5 species. almacgroup.comresearchgate.net |
| ¹H NMR Spectroscopy | Site of Deuteration Confirmation | Absence of signals for the ethyl protons of the propionate group. |
| ¹³C NMR Spectroscopy | Structural Confirmation | Signals consistent with the beclomethasone steroid backbone and the carbonyl of the propionate group, with potential splitting for the carbon adjacent to the deuterated ethyl group. |
Quality Control and Reference Standard Development for Deuterated Pharmaceutical Analogs
The use of this compound as a reference standard in regulated pharmaceutical analysis necessitates a robust quality control system. lgcstandards.commicrobiozindia.com Reference standards are highly characterized materials used to ensure the accuracy and consistency of analytical measurements. lgcstandards.com
Primary vs. Secondary Reference Standards:
Primary Reference Standards: These are of the highest purity and are thoroughly characterized without comparison to another standard. lgcstandards.commicrobiozindia.com They can be obtained from official sources like pharmacopoeias (e.g., USP, EP) or prepared through independent synthesis and extensive analytical testing. lgcstandards.com
Secondary Reference Standards (or Working Standards): These are standards that are characterized by comparison to a primary reference standard. Their traceability to the primary standard must be established. lgcstandards.com
A deuterated compound like this compound, intended for use as an internal standard in quantitative assays, would be developed as a primary reference standard. axios-research.com
Development and Certification: The development of a reference standard involves:
Synthesis and Purification: As described in section 2.1.
Comprehensive Characterization: A battery of analytical tests is performed to confirm the identity, purity, and isotopic enrichment of the material. This includes the techniques mentioned in section 2.2, as well as others like elemental analysis and determination of residual solvents.
Certificate of Analysis (CoA): A detailed Certificate of Analysis is a critical document that accompanies the reference standard. microbiozindia.com This document summarizes the results of all characterization tests, including the assigned purity and isotopic enrichment, and provides information on proper storage and handling.
Stability Testing: The stability of the reference standard under specified storage conditions is evaluated over time to establish a re-test date or expiry date.
The quality control process ensures that each batch of the reference standard is consistent and fit for its intended purpose, which is crucial for the reliability of bioanalytical data in drug development and clinical studies. lgcstandards.com
| Parameter | Method(s) | Purpose |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Confirms the chemical structure is correct. |
| Chemical Purity | HPLC-UV, LC-MS | Quantifies the percentage of the main compound versus impurities. lgcstandards.comnih.gov |
| Isotopic Enrichment | Mass Spectrometry | Determines the percentage of the deuterated form versus non-deuterated and partially deuterated forms. almacgroup.comresearchgate.net |
| Residual Solvents | Headspace GC-MS | Quantifies any remaining solvents from the synthesis and purification process. |
| Water Content | Karl Fischer Titration | Determines the amount of water present in the material. |
Beclomethasone 17 Propionate D5 As an Internal Standard in Quantitative Analytical Science
Theoretical Framework of Isotope Dilution Mass Spectrometry for Precision Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for highly accurate and precise quantitative analysis. nih.govresearchgate.netrsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, the internal standard, to the sample at the earliest stage of analysis. rsc.org This "isotope-labeled" standard is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D). medchemexpress.comnih.gov
The key assumption in IDMS is that the stable isotope-labeled internal standard (SIL-IS) will behave identically to the unlabeled analyte during all subsequent steps of sample preparation and analysis, including extraction, derivatization, and ionization. wuxiapptec.com By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, any physical losses or variations in instrument response will affect both compounds equally and will be canceled out in the ratio. wuxiapptec.comresearchgate.net This allows for highly accurate quantification, as the final measurement is based on this ratio, which is directly proportional to the analyte's concentration. researchgate.net The use of a SIL-IS like Beclomethasone (B1667900) 17-Propionate-d5, which has a mass difference of at least 3 Da from the analyte, is preferred to minimize potential mass spectrometric cross-talk. wuxiapptec.com
Method Development and Validation for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the gold standard for the quantification of corticosteroids in biological fluids due to its high sensitivity, specificity, and selectivity. nih.govnih.gov The development and validation of robust LC-MS/MS methods are critical for obtaining reliable data in pharmacokinetic studies and clinical monitoring. nih.govresearchgate.net The use of a suitable internal standard, such as Beclomethasone 17-Propionate-d5, is integral to this process.
The primary goal of sample preparation is to extract the analytes of interest from complex biological matrices like plasma, serum, urine, or tissue, and to remove interfering substances that can compromise the analysis. nih.govchromatographyonline.comchromatographyonline.com The choice of extraction technique depends on the nature of the matrix and the physicochemical properties of the corticosteroids.
Solid-Phase Extraction (SPE) is a widely used technique that offers high recovery and efficient removal of interfering compounds. nih.govacs.org It involves passing the sample through a solid sorbent that retains the analytes, which are then washed and eluted with an appropriate solvent. thermofisher.comnih.gov For corticosteroids, C18 and polymeric sorbents like OASIS HLB are commonly employed. nih.govbme.hu
Liquid-Liquid Extraction (LLE) is another common technique where the analytes are partitioned between two immiscible liquid phases. biotage.co.jparborassays.com It is often used for its simplicity and effectiveness in removing proteins and lipids. arborassays.com Solvents such as diethyl ether, ethyl acetate, and methyl tert-butyl ether are frequently used for corticosteroid extraction. dshs-koeln.denih.gov
Supported Liquid Extraction (SLE) is a newer technique that combines the principles of LLE with the convenience of a 96-well plate format. biotage.co.jpwur.nl It provides high extraction efficiency and reduces issues like emulsion formation that can occur with traditional LLE. biotage.co.jp
Interactive Table: Comparison of Sample Preparation Techniques for Corticosteroids
| Technique | Principle | Common Sorbents/Solvents | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. nih.govthermofisher.com | C18, Polymeric (e.g., OASIS HLB) nih.govbme.hu | High recovery, clean extracts, amenable to automation. nih.govnih.gov | Can require method development to optimize sorbent and solvents. chromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. arborassays.com | Diethyl ether, Ethyl acetate, Methyl tert-butyl ether. arborassays.comdshs-koeln.denih.gov | Simple, cost-effective, good for removing lipids and proteins. arborassays.com | Can be labor-intensive, risk of emulsion formation. biotage.co.jp |
| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto an inert solid support, and analytes are eluted with a water-immiscible organic solvent. biotage.co.jp | Di-isononyl phthalate | High efficiency, reduced emulsion, suitable for automation in 96-well format. biotage.co.jpwur.nl | May not be suitable for all analyte/matrix combinations. |
Effective chromatographic separation is crucial for resolving the analytes of interest from endogenous interferences and other metabolites, which is particularly important for isomeric steroids. acs.orgarborassays.com Reversed-phase high-performance liquid chromatography (HPLC) is the most common approach for steroid analysis. youtube.com
The choice of the stationary phase (column) and mobile phase composition is critical for achieving optimal separation. C18 columns are widely used, but other phases like C8 and Phenyl-Hexyl can also provide different selectivities. biotage.co.jpnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govyoutube.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to separate a wide range of steroids with different polarities within a reasonable run time. youtube.comnih.gov
Interactive Table: Typical Chromatographic Parameters for Corticosteroid Analysis
| Parameter | Common Selections | Purpose |
| Column (Stationary Phase) | C18, C8, Phenyl-Hexyl, PFP biotage.co.jpyoutube.comnih.govnih.gov | Provides the primary mechanism for separation based on hydrophobicity. |
| Mobile Phase A (Aqueous) | Water with 0.1% formic acid or 2-5 mM ammonium formate. nih.govnih.govnih.gov | Controls retention of polar compounds and provides protons for ionization. |
| Mobile Phase B (Organic) | Acetonitrile or Methanol. youtube.comnih.gov | Elutes less polar compounds from the column. |
| Flow Rate | 0.2 - 0.6 mL/min for 2.1 mm ID columns. youtube.comyoutube.com | Influences separation efficiency and analysis time. |
| Gradient Elution | A programmed change in the mobile phase composition (e.g., increasing %B over time). youtube.comnih.gov | Allows for the separation of compounds with a wide range of polarities in a single run. |
The mass spectrometer provides the high selectivity and sensitivity required for detecting low concentrations of corticosteroids in biological samples. nih.gov The choice of ionization source and the optimization of its parameters are crucial for maximizing the signal response.
Ionization Techniques:
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of polar and thermally labile compounds, making it a common choice for corticosteroids. nih.govdshs-koeln.dersc.org
Atmospheric Pressure Chemical Ionization (APCI): Often more effective for less polar compounds and can be less susceptible to matrix effects than ESI. nih.govdshs-koeln.de
Atmospheric Pressure Photoionization (APPI): Can be particularly useful for non-polar, neutral steroids and may offer enhanced sensitivity for certain corticosteroids. dshs-koeln.de
The selection of the ionization mode (positive or negative) and the specific precursor and product ions for Multiple Reaction Monitoring (MRM) are critical for achieving selectivity. nih.govupf.edu In positive ion mode, corticosteroids typically form protonated molecules [M+H]⁺. nih.gov The fragmentation of these precursor ions in the collision cell of the mass spectrometer produces characteristic product ions that are used for quantification and confirmation. upf.edu
Interactive Table: Ionization Techniques for Corticosteroid Analysis
| Ionization Technique | Principle | Suitability for Corticosteroids |
| Electrospray Ionization (ESI) | A soft ionization technique that generates ions from a liquid phase. rsc.org | Widely used for polar and thermally labile corticosteroids. nih.govdshs-koeln.de |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization occurs in the gas phase through reactions with reagent gas ions. nih.govdshs-koeln.de | Effective for less polar corticosteroids and can be less prone to matrix effects. nih.govdshs-koeln.de |
| Atmospheric Pressure Photoionization (APPI) | Uses photons to ionize analytes. dshs-koeln.de | Can provide excellent sensitivity for some endogenous and synthetic corticosteroids. dshs-koeln.de |
Performance Evaluation of Quantitative Methods Utilizing this compound
The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. nih.govwur.nl The use of a high-purity stable isotope-labeled internal standard like this compound is fundamental to achieving robust method performance. nih.gov
Method validation involves the assessment of several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing calibration standards at several concentration levels and demonstrating a linear relationship between the analyte/internal standard peak area ratio and concentration. acs.org
Sensitivity: The lowest concentration of the analyte that can be reliably measured. This is defined by the Lower Limit of Quantification (LLOQ), which should have an acceptable level of precision and accuracy. nih.govacs.org
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and other drugs. acs.org The use of MRM in LC-MS/MS provides high selectivity. nih.gov
In a study developing a method for the simultaneous quantification of beclomethasone dipropionate (BDP) and its active metabolite, beclomethasone 17-monopropionate (17-BMP), a linear range of 0.05 to 5 ng/mL was achieved for both analytes. nih.gov The between-day and within-day coefficients of variation were ≤ 20% at the LLOQ and ≤ 15% at other quality control concentrations, demonstrating good precision and accuracy. nih.gov
Interactive Table: Representative Performance Characteristics of an LC-MS/MS Method for Corticosteroids
| Parameter | Typical Performance | Significance |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between the instrument response and analyte concentration. |
| Lower Limit of Quantification (LLOQ) | 0.05 - 5 pg/mL acs.org | Defines the lower end of the reliable measurement range. |
| Accuracy | 85-115% of the nominal concentration (80-120% at LLOQ). acs.org | Shows how close the measured value is to the true value. |
| Precision (CV%) | < 15% (< 20% at LLOQ). nih.gov | Demonstrates the reproducibility of the measurements. |
| Recovery | 87-101% nih.gov | Indicates the efficiency of the extraction process. |
Evaluation of Precision, Accuracy, and Reproducibility in Research Matrices
The primary goal of using an internal standard like this compound is to ensure the method's precision, accuracy, and reproducibility when analyzing complex biological samples, such as human plasma. Validation of a bioanalytical method is a rigorous process, governed by regulatory guidelines which mandate thorough evaluation of these parameters. au.dk Precision refers to the closeness of repeated measurements, typically expressed as the percent coefficient of variation (%CV), while accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. au.dkajpsonline.com Reproducibility is assessed by evaluating these metrics across different analytical runs on different days (inter-day) as well as within the same run (intra-day).
Research findings from validated LC-MS/MS methods for related beclomethasone compounds, using deuterated internal standards, demonstrate the high level of performance achievable. For instance, a highly sensitive method developed for the quantification of Beclomethasone Dipropionate (BDP) in human plasma utilized a deuterated internal standard (BDP-d10) to achieve excellent precision and accuracy. shimadzu.com The validation results, summarized below, are representative of the performance expected when using a deuterated standard like this compound.
The acceptance criteria for these validation studies are stringent. For quality control (QC) samples at low, medium, and high concentrations, the precision (%CV) should not exceed 15%, and the mean accuracy should be within ±15% of the nominal values. For the Lower Limit of Quantification (LLOQ), the criteria are slightly wider, with precision not exceeding 20% and accuracy within ±20%. au.dkshimadzu.com
Table 1: Intra-Day Precision and Accuracy in Human Plasma
This table shows the precision and accuracy of the analytical method within a single day's run, using a deuterated internal standard.
| QC Level | Concentration (pg/mL) | Mean Measured Concentration (pg/mL) (n=6) | %CV | %Accuracy |
|---|---|---|---|---|
| LLOQ | 5.0 | 5.49 | 8.11 | 109.80 |
| LQC | 25.0 | 24.27 | 7.91 | 97.08 |
| MQC | 250.0 | 254.91 | 7.14 | 101.96 |
| HQC | 1000.0 | 971.21 | 8.52 | 97.12 |
Data adapted from a validation study of a similar deuterated beclomethasone standard in human plasma. shimadzu.com
Table 2: Inter-Day Precision and Accuracy in Human Plasma
This table illustrates the reproducibility of the method across three different days, a key indicator of its robustness for routine analysis.
| QC Level | Concentration (pg/mL) | Mean Measured Concentration (pg/mL) (n=18) | %CV | %Accuracy |
|---|---|---|---|---|
| LLOQ | 5.0 | 5.61 | 7.57 | 112.14 |
| LQC | 25.0 | 24.25 | 8.23 | 96.99 |
| MQC | 250.0 | 254.72 | 7.03 | 101.89 |
| HQC | 1000.0 | 972.63 | 8.19 | 97.26 |
Data adapted from a validation study of a similar deuterated beclomethasone standard in human plasma. shimadzu.com
The data clearly show that the use of a deuterated internal standard allows the method to meet and exceed the rigorous acceptance criteria for bioanalytical method validation. The consistently low %CV and high accuracy across multiple concentrations and analytical runs confirm the method's reliability for quantitative studies.
Addressing Matrix Effects and Ion Suppression/Enhancement Phenomena
One of the most significant challenges in LC-MS/MS analysis is the "matrix effect." myadlm.orglongdom.org This phenomenon occurs when co-eluting, non-target molecules from the sample matrix (e.g., lipids, proteins, and salts in plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source. longdom.orgnih.gov This interference can either decrease the ionization efficiency, leading to a weaker signal (ion suppression), or, less commonly, increase it (ion enhancement). longdom.org Ion suppression can severely compromise the sensitivity, precision, and accuracy of a method. nih.gov
The ideal internal standard, such as this compound, is the most effective tool to combat matrix effects. nih.gov Because the deuterated standard is chemically and structurally almost identical to the analyte, it has nearly the same chromatographic retention time and ionization characteristics. chromatographyonline.com Consequently, it co-elutes with the analyte and is subjected to the same degree of ion suppression or enhancement. longdom.orgchromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to a consistent and accurate quantification. longdom.org
The evaluation of matrix effects is a critical part of method validation. It is typically assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. chromatographyonline.com A ratio close to 100% indicates a negligible matrix effect. In a validation study for beclomethasone using a deuterated internal standard, it was determined that no significant interference or matrix effect was observed at the retention time of the analyte and its internal standard. shimadzu.com This finding confirms that the deuterated standard effectively tracked and corrected for any potential matrix-induced signal variation.
While SIL-IS are the gold standard, it is noted in research that in some cases, a slight chromatographic separation between the analyte and its deuterated standard can occur due to the deuterium substitution. myadlm.orgchromatographyonline.com If this separation causes them to elute in a region of rapidly changing ion suppression, their matrix effects might differ slightly. myadlm.org Therefore, ensuring complete co-elution is a key aspect of method development to guarantee the most effective correction. chromatographyonline.com
Applications in Pre Clinical and in Vitro Drug Metabolism Research
Mechanistic Investigations of Beclomethasone (B1667900) Dipropionate Hydrolysis and Biotransformation Pathways
Beclomethasone dipropionate is a prodrug that undergoes metabolic activation to exert its therapeutic effects. nih.gov The deuterated internal standard, Beclomethasone 17-propionate-d5, is instrumental in elucidating the mechanisms of this activation process.
Characterization of Esterase-Mediated Conversion to Beclomethasone 17-Monopropionate in In Vitro Systems
In vitro studies utilizing human lung tissue and plasma have been pivotal in characterizing the hydrolysis of BDP. nih.gov BDP is rapidly hydrolyzed by esterase enzymes to its pharmacologically active metabolite, beclomethasone 17-monopropionate (B-17-MP). nih.govnih.govresearchgate.net This conversion is a crucial activation step, as B-17-MP exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug. nih.gov
Research conducted in human lung cytosol demonstrates the rapid conversion of BDP to the more stable B-17-MP. nih.gov Similarly, in human plasma, BDP is hydrolyzed to B-17-MP. nih.gov The use of deuterated standards in such assays allows for precise quantification of the formation of B-17-MP, helping to delineate the kinetics and efficiency of this esterase-mediated conversion in different biological matrices.
Identification and Quantification of Subsequent Metabolites
Following the initial hydrolysis to B-17-MP, further metabolism occurs, leading to the formation of other metabolites. The primary metabolites identified are beclomethasone (BOH) and beclomethasone 21-monopropionate (B-21-MP). nih.gov B-17-MP is subsequently hydrolyzed to BOH. caymanchem.com B-21-MP is considered to have no significant binding affinity to the glucocorticoid receptor, rendering it inactive. nih.gov
In vitro metabolism studies using human lung precision-cut tissue slices have shown that BDP is hydrolyzed to the active B-17-MP and, to a larger extent, to the inactive BOH. nih.govresearchgate.netnih.gov At later time points in these experiments, BOH becomes the predominant metabolite. nih.gov In human plasma, an interesterification of B-17-MP to the inactive B-21-MP has also been observed. nih.gov The application of stable isotope-labeled internal standards like this compound is essential for the accurate measurement of these various metabolites by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling a comprehensive understanding of the complete biotransformation pathway of BDP. nih.govresearchgate.net
Methodological Contributions to Non-Clinical Pharmacokinetic Profiling and Disposition Studies
The use of deuterated compounds as internal standards is a cornerstone of modern bioanalytical methodology, particularly in non-clinical pharmacokinetic studies. This compound plays a vital role in the accurate quantification of beclomethasone and its metabolites in biological samples. researchgate.net
In pharmacokinetic studies, blood samples are collected over time after administration of a drug to determine its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The concentration of the drug and its metabolites in these samples is measured using sensitive analytical techniques like LC-MS/MS. nih.govnih.gov Deuterated internal standards are added to the biological samples during processing. researchgate.net Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they behave similarly during extraction and analysis. juniperpublishers.com However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer. researchgate.net This allows for correction of any variability in the analytical process, leading to highly accurate and precise quantification of the drug and its metabolites. researchgate.net
The data generated from these studies, such as the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC), are fundamental for understanding the pharmacokinetic profile of a drug. nih.govnih.gov
Table 1: Key Metabolites of Beclomethasone Dipropionate
| Compound Name | Abbreviation | Role |
|---|---|---|
| Beclomethasone Dipropionate | BDP | Prodrug |
| Beclomethasone 17-Monopropionate | B-17-MP | Active Metabolite |
| Beclomethasone 21-Monopropionate | B-21-MP | Inactive Metabolite |
Studies on the Potential Isotope Effects of Deuteration on Enzymatic Reactions and Metabolic Stability
The substitution of hydrogen with deuterium (B1214612) can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. juniperpublishers.com This can lead to a slower rate of metabolism for deuterated compounds if the C-H bond cleavage is the rate-determining step in the metabolic pathway. nih.gov
This principle has been explored to enhance the metabolic stability of drugs. juniperpublishers.com By selectively replacing hydrogen atoms at sites of metabolic attack with deuterium, it is possible to slow down their breakdown, potentially leading to improved pharmacokinetic properties. nih.govnih.gov
While specific studies on the isotope effects of deuterating Beclomethasone 17-propionate itself on its subsequent metabolism are not extensively detailed in the provided context, the general principles of KIE are highly relevant. Research on other drugs has shown that deuteration can significantly alter metabolic pathways and clearance rates. nih.govnih.gov For instance, deuteration can lead to "metabolic switching," where the metabolism shifts to other sites on the molecule that are not deuterated. nih.gov Understanding these potential isotope effects is crucial when using deuterated compounds in research and for the development of new, potentially improved, deuterated drugs. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Beclomethasone Dipropionate |
| Beclomethasone 17-Monopropionate |
| Beclomethasone |
Environmental Analytical Chemistry Applications of Beclomethasone 17 Propionate D5
Development of Robust Analytical Methods for Steroid Detection in Environmental Samples
The development of robust and sensitive analytical methods is fundamental to understanding the prevalence of synthetic steroids in the environment. The primary challenge lies in accurately detecting trace amounts of these compounds amidst a complex mixture of other substances found in environmental samples. This is where Beclomethasone (B1667900) 17-propionate-d5 becomes indispensable.
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Beclomethasone 17-propionate-d5 is a SIL-IS designed for the analysis of its non-labeled counterpart, beclomethasone 17-propionate. veeprho.com Because its core chemical structure is nearly identical to the analyte of interest, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, the five deuterium (B1214612) atoms give it a slightly higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known quantity of this compound to a sample at the beginning of the analytical process, scientists can correct for any loss of the target analyte during sample preparation and for variations in the instrument's response (known as matrix effects). This technique, called isotopic dilution, significantly enhances the precision and accuracy of the measurement. Research has shown that methods for analyzing glucocorticoids in sewage and river water achieve high recovery rates (often above 90%) and good repeatability when using such rigorous approaches. nih.gov The use of deuterated internal standards is a key factor in developing these reliable methods, which can detect glucocorticoids at very low concentrations, often in the nanogram-per-liter (ng/L) range. nih.govnih.gov
Table 1: Key Parameters in Analytical Method Development for Glucocorticoid Detection
This table illustrates typical performance characteristics of LC-MS/MS methods developed for steroid analysis in environmental waters, where a deuterated internal standard like this compound would be used.
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Instrument | The primary analytical instrument used for detection and quantification. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Compound added to samples to ensure accuracy and precision. | Isotopically labeled analog (e.g., this compound) |
| Recovery (%) | The percentage of the analyte recovered through the sample preparation process. | 80-120% |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation. | <15% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | 0.05 - 20 ng/L |
Quantification of Pharmaceutical Residues and Their Metabolites in Aquatic Environments
Once a robust method is established, it can be applied to quantify the concentration of pharmaceutical residues in various aquatic environments. Beclomethasone dipropionate, the administered drug, is metabolized in the body to active forms, including beclomethasone 17-propionate (B17P). lgcstandards.com It is these metabolites, along with the parent compound, that can enter sewage systems and subsequently, rivers and lakes.
Studies have focused on quantifying a range of glucocorticoids in wastewater treatment plant (WWTP) influents and effluents to determine their fate and removal efficiency. nih.govnih.gov For instance, research has detected compounds like cortisone, cortisol, prednisone, and prednisolone (B192156) in influent sewage samples at concentrations ranging from 21 to 285 ng/L. nih.gov The accurate quantification of these residues is critical for assessing the potential risk to aquatic organisms.
The use of this compound allows for the precise measurement of B17P, ensuring that the reported concentrations are not skewed by the complex sample matrix of wastewater or river water. Without a reliable internal standard, matrix components can either suppress or enhance the analyte signal in the mass spectrometer, leading to underestimation or overestimation of the true concentration. The stable isotope-labeled standard co-elutes with the analyte and experiences the same matrix effects, allowing the ratio of the analyte to the standard to provide an accurate quantification. nih.gov This approach is crucial for building a reliable picture of the environmental burden of these pharmaceuticals.
Methodological Approaches for Environmental Monitoring and Trace Contaminant Analysis
Sample Collection and Fortification: Water samples are collected from various sources, such as WWTP influents and effluents, and rivers. Immediately upon collection or prior to extraction, a precise amount of the internal standard, this compound, is added to each sample.
Sample Preparation (Extraction and Concentration): Because the target compounds are present at very low concentrations, they must be extracted from the large water volume and concentrated. A common technique is Solid-Phase Extraction (SPE), where water is passed through a cartridge containing a sorbent that retains the steroids. nih.govnih.gov The steroids are then washed off the sorbent with a small volume of solvent. This compound is co-extracted with the native analytes during this process, accounting for any potential losses.
Analysis by LC-MS/MS: The concentrated extract is injected into an LC-MS/MS system. The liquid chromatography (LC) component separates the different compounds in the mixture. The tandem mass spectrometry (MS/MS) component then detects and quantifies the target analytes. It specifically monitors for the mass-to-charge transitions of both the target steroid (e.g., beclomethasone 17-propionate) and the deuterated internal standard (this compound).
Data Analysis: The concentration of the target steroid is calculated by comparing the peak area of the analyte to the peak area of the known amount of added internal standard. This ratio-based calculation corrects for variability, ensuring the final reported concentration is accurate and reliable.
This comprehensive methodology, underpinned by the use of a high-quality internal standard like this compound, is essential for generating the high-fidelity data needed to assess the environmental impact of pharmaceutical residues.
Future Research Trajectories and Methodological Innovations
Advancements in High-Resolution Mass Spectrometry for Deuterated Steroid Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone of modern pharmaceutical analysis, offering unparalleled resolving power and mass accuracy. mdpi.com For deuterated steroids like Beclomethasone (B1667900) 17-Propionate-d5, HRMS techniques, particularly those involving Fourier transform instruments like Orbitrap and Fourier transform ion cyclotron resonance (FTICR), are critical for distinguishing between the isotopically labeled compound and its endogenous counterparts. mdpi.com
Future research will likely focus on the development of even more sensitive and specific HRMS methods. This includes advancements in ionization techniques to minimize fragmentation and preserve the molecular ion, as well as the refinement of data analysis algorithms to more accurately determine isotopic enrichment. chemicalsknowledgehub.com The comparison of full scan and targeted single ion monitoring (SIM) acquisition modes in HRMS continues to be an area of investigation to optimize the quantification of endogenous steroids. nih.gov The integration of techniques like differential mobility spectrometry (DMS) with LC-MS/MS has already shown promise in improving the signal-to-noise ratio and reducing interferences in steroid analysis by providing an orthogonal separation mechanism. nih.gov
Table 1: Comparison of Mass Spectrometry Techniques for Steroid Analysis
| Technique | Advantages | Disadvantages | Future Research Focus |
| Tandem Mass Spectrometry (MS/MS) | High specificity and sensitivity. nih.gov | Can still be subject to interferences from structurally similar compounds. nih.gov | Integration with other separation techniques like DMS. |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolving power, enabling reliable molecular formula assignments. mdpi.com | Can have slightly lower sensitivity compared to MS/MS in some cases. nih.gov | Development of more sensitive ionization methods and advanced data analysis algorithms. |
| Differential Mobility Spectrometry (DMS)-MS/MS | Improves specificity by separating ions based on their mobility in a gas phase, reducing interferences. nih.gov | Adds complexity to the instrumentation and method development. | Optimization of DMS parameters for a wider range of deuterated steroids. |
Expansion of Applications in Omics Technologies and Systems Biology Research (Methodological Focus)
"Omics" technologies, including genomics, proteomics, and metabolomics, are revolutionizing our understanding of complex biological systems. nih.gov Deuterated compounds like Beclomethasone 17-Propionate-d5 are invaluable tools in these fields, particularly in metabolomics, for tracing the metabolic fate of the parent drug and its metabolites.
Future methodological developments will focus on integrating data from multiple omics platforms to build comprehensive models of drug action and response. For instance, combining metabolomic data obtained using this compound with transcriptomic and proteomic data can elucidate the downstream effects of corticosteroid receptor activation. mdpi.com This systems biology approach can help identify novel biomarkers of drug efficacy and toxicity, and unravel the complex mechanisms underlying inter-individual variability in drug response. mdpi.com The use of such integrated 'omics' approaches is crucial for investigating the microbial degradation of complex compounds in various environments. nih.gov
Development of Novel Isotopic Labeling Strategies for Complex Pharmaceutical Compounds
The synthesis of isotopically labeled compounds is a critical and often challenging aspect of drug development research. While deuterium (B1214612) labeling is well-established, future research will focus on developing more efficient, selective, and versatile labeling strategies for complex molecules like corticosteroids.
Table 2: Isotopic Labeling Strategies
| Strategy | Description | Advantages | Challenges |
| Hydrogen Isotope Exchange (HIE) | Involves the exchange of hydrogen atoms with deuterium or tritium. musechem.com | Relatively simple and cost-effective for certain positions. | Can be susceptible to back-exchange, leading to loss of the label. chemicalsknowledgehub.com |
| Late-Stage Functionalization | Introduction of isotopes at a late stage of the synthesis. | Reduces the number of synthetic steps and allows for more targeted labeling. | Can be chemically challenging to achieve high selectivity and yield. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. rug.nl | High efficiency, reduced waste, and ability to generate molecular diversity. rug.nl | Requires careful design of reactants and reaction conditions. |
| Carbon-13 Labeling | Incorporation of ¹³C isotopes into the molecular backbone. chemicalsknowledgehub.com | Provides a stable label that is not prone to exchange. | Synthesis can be complex and expensive. musechem.com |
Interdisciplinary Research Integrating Advanced Analytical Techniques with Biological and Environmental Sciences
The impact of pharmaceuticals extends beyond the patient to the environment. Future research on this compound will increasingly involve interdisciplinary collaborations between analytical chemists, biologists, and environmental scientists.
By using this compound as a tracer, researchers can investigate the environmental fate and effects of corticosteroids. This includes studying their persistence in water and soil, their uptake and metabolism by microorganisms, and their potential impact on aquatic ecosystems. nih.gov Advanced analytical techniques like HRMS will be essential for detecting and quantifying the low concentrations of these compounds in complex environmental matrices. mdpi.com This integrated approach will provide a more holistic understanding of the lifecycle of pharmaceutical compounds and inform the development of more environmentally benign drugs.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Beclomethasone 17-Propionate-d5 with isotopic purity >95%?
- Methodology : Use deuterated propionic acid derivatives (e.g., D5-labeled propionyl chloride) in esterification reactions to introduce deuterium at the 17-propionate position. Purification via reversed-phase HPLC with mobile phases optimized for deuterated analogs (e.g., acetonitrile/water gradients) ensures isotopic purity. Confirm labeling efficiency using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral shifts between deuterated and non-deuterated forms .
- Key Considerations : Monitor reaction kinetics to minimize isotopic scrambling. Validate purity using orthogonal techniques (e.g., LC-MS and ¹H/¹³C NMR) to distinguish between residual unlabeled impurities and deuterated products .
Q. How can researchers validate the structural identity and purity of this compound in compliance with pharmacopeial standards?
- Methodology : Follow USP/EP guidelines for corticosteroid impurities by employing:
- HPLC : Use a C18 column with UV detection at 240 nm, mobile phase of acetonitrile/water (60:40 v/v), and flow rate 1.0 mL/min. Compare retention times against reference standards (e.g., Beclomethasone 17-Propionate, CAS 5534-18-9) .
- Mass Spectrometry : Perform HRMS in positive ion mode (ESI+) to confirm molecular ion peaks ([M+H]⁺ at m/z 453.57) and isotopic distribution patterns (D5 labeling) .
Q. What analytical techniques are critical for distinguishing this compound from its non-deuterated analog and related esters?
- Methodology :
- NMR Spectroscopy : Compare ¹H NMR spectra to identify deuterium-induced signal suppression at the 17-propionate position. Use ²H NMR for direct detection of deuterium incorporation .
- Isotopic Ratio Analysis : Employ gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to quantify D5 labeling efficiency and rule out partial deuteration .
- Data Interpretation : Cross-validate results with computational tools (e.g., molecular modeling of deuterium-induced steric effects) to confirm structural integrity .
Advanced Research Questions
Q. How does deuterium labeling at the 17-propionate position influence the metabolic stability and glucocorticoid receptor binding affinity of Beclomethasone analogs?
- Methodology :
- In Vitro Metabolism : Incubate this compound with human liver microsomes (HLMs) and monitor hydrolysis to Beclomethasone 17-monopropionate-d5 via LC-MS/MS. Compare half-life (t½) to non-deuterated analogs to assess kinetic isotope effects (KIEs) .
- Receptor Binding Assays : Use fluorescence polarization assays to measure binding affinity (Kd) to glucocorticoid receptors. Deuterium-induced changes in bond strength may alter ligand-receptor interactions .
Q. What experimental design principles minimize variability in pharmacokinetic (PK) studies of deuterated corticosteroids?
- Methodology :
- Dose Optimization : Use allometric scaling from preclinical models (e.g., rodents) to human-equivalent doses, adjusting for deuterium-related metabolic differences.
- Sampling Protocol : Collect serial plasma samples post-administration and analyze using validated LC-MS/MS methods with deuterated internal standards (e.g., Betamethasone-d10) to control for matrix effects .
Q. How should researchers resolve contradictions in comparative efficacy data between this compound and non-deuterated corticosteroids?
- Case Study : If in vitro assays show enhanced receptor binding but in vivo studies report no efficacy improvement:
Replicate Experiments : Confirm assay conditions (e.g., receptor isoform specificity, co-factor availability).
Evaluate Bioavailability : Measure tissue distribution via radiolabeled analogs (³H or ¹⁴C) to assess whether deuterium labeling alters penetration into target organs .
Mechanistic Studies : Use CRISPR-edited cell lines to isolate receptor-mediated vs. metabolic effects .
- Statistical Tools : Apply meta-analysis to pooled data from multiple studies, stratifying by dose ratios and experimental models .
Q. What strategies optimize the stability of this compound under long-term storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 6 months. Monitor degradation products (e.g., hydrolysis to free Beclomethasone) via stability-indicating HPLC .
- Storage Recommendations : Store at +4°C in amber glass vials under nitrogen atmosphere to prevent oxidation and photodegradation. Use desiccants to control moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
